Gefapixant

Description

Properties

IUPAC Name |

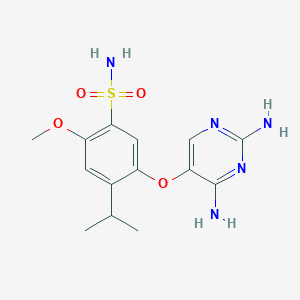

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWURFKMDLAKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337212 | |

| Record name | Gefapixant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015787-98-0 | |

| Record name | Gefapixant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gefapixant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gefapixant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEFAPIXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

P2X3 receptor antagonism and cough reflex suppression

An In-depth Technical Guide to P2X3 Receptor Antagonism for Cough Reflex Suppression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic cough, particularly refractory or unexplained chronic cough (RCC/UCC), represents a significant unmet medical need, causing a substantial detriment to patients' quality of life.[1] Conventional therapies are often ineffective and can be associated with significant side effects.[2] A growing body of preclinical and clinical evidence has identified the P2X3 receptor, an ATP-gated ion channel, as a key mediator in the hypersensitization of the cough reflex.[3][4][5] P2X3 receptor antagonists represent a novel, targeted therapeutic approach that has demonstrated significant efficacy in reducing cough frequency in clinical trials. This technical guide provides a comprehensive overview of the P2X3 signaling pathway in cough, the mechanism of antagonist action, a summary of quantitative clinical data, and detailed experimental protocols for the evaluation of these promising antitussive agents.

The P2X3 Receptor in the Cough Reflex Pathway

The cough reflex is a vital protective mechanism, but it can become hypersensitive and pathological in chronic cough conditions. This hypersensitivity is believed to be driven by neuronal sensitization, where ATP (adenosine triphosphate) signaling plays a crucial role.

2.1 P2X3 Receptor Expression and ATP Signaling

P2X3 receptors are predominantly expressed on sensory nerve fibers, specifically the vagal afferent C-fibers and Aδ-fibers that innervate the airways. These nerves originate from the nodose and jugular ganglia. Under conditions of inflammation, irritation, or mechanical stress in the airways, endogenous ATP is released from epithelial and other cells. This extracellular ATP acts as a key signaling molecule, binding to and activating P2X3 receptors on the terminals of these sensory nerves.

The activation of the P2X3 receptor, which is a ligand-gated ion channel, causes a rapid influx of cations (primarily Ca²⁺ and Na⁺). This leads to depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the brainstem, ultimately triggering the cough reflex. In chronic cough, this pathway is believed to be upregulated, leading to a state of hypersensitivity where even low-level stimuli can trigger coughing.

2.2 Signaling Pathway Diagram

The following diagram illustrates the ATP-P2X3 signaling cascade in the activation of the cough reflex.

References

- 1. Potential applications of P2X3 receptor antagonists in the treatment of refractory cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Gefapixant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefapixant, marketed under the brand name Lyfnua, is a first-in-class, orally active, and selective antagonist of the P2X3 receptor, a key component in the pathophysiology of refractory or unexplained chronic cough.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It includes a detailed summary of its physicochemical characteristics, quantitative data from pivotal clinical trials, and an outline of experimental protocols relevant to its development. Visualizations of its signaling pathway and clinical trial workflow are provided to facilitate a deeper understanding of its pharmacological profile.

Molecular Structure and Chemical Properties

This compound is a synthetic organic small molecule. Its chemical structure is characterized by a diaminopyrimidine moiety linked to a substituted benzenesulfonamide.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide |

| CAS Number | 1015787-98-0 |

| Molecular Formula | C₁₄H₁₉N₅O₄S |

| Molecular Weight | 353.40 g/mol |

| SMILES | CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC |

| InChI | InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) |

| Synonyms | AF-219, MK-7264, RO4926219 |

Physicochemical Properties

| Property | Value | Source |

| Physical State | White to pale yellow powder | |

| Water Solubility | 140 mg/L at pH 5.23 | |

| logP | 0.87 | |

| pKa (Strongest Acidic) | 9.67 | |

| Protein Binding | 51.0% to 56.8% (human) | |

| Solubility in DMSO | 71 mg/mL |

Mechanism of Action

This compound is a selective antagonist of the P2X3 receptor and also exhibits activity against the P2X2/3 heterotrimeric receptor subtype. P2X3 receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.

Under conditions of inflammation or irritation in the airways, adenosine triphosphate (ATP) is released from mucosal cells. This extracellular ATP binds to and activates P2X3 receptors on the afferent nerve fibers. The activation of these receptors leads to the generation of an action potential, which is transmitted to the brain and perceived as an urge to cough, thereby initiating the cough reflex.

This compound functions as a non-competitive, allosteric antagonist, binding to a site on the P2X3 receptor distinct from the ATP binding site. This binding prevents the conformational changes necessary for ion channel opening, thus inhibiting the influx of cations (Na⁺ and Ca²⁺) and subsequent nerve activation. By blocking this ATP-mediated signaling, this compound reduces the hypersensitization of sensory neurons and dampens the excessive cough reflex characteristic of chronic cough.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several clinical trials, most notably the Phase 3 COUGH-1 and COUGH-2 studies.

Efficacy Data

The primary efficacy endpoint in the pivotal trials was the reduction in 24-hour cough frequency.

Table 1: Reduction in 24-Hour Cough Frequency vs. Placebo

| Trial | Treatment Group | Duration | Placebo-Adjusted Relative Reduction (%) | 95% Confidence Interval | p-value |

| COUGH-1 | This compound 45 mg BID | 12 Weeks | 18.5 | -32.9 to -0.9 | 0.041 |

| COUGH-2 | This compound 45 mg BID | 24 Weeks | 14.6 | -26.1 to -1.4 | 0.031 |

| COUGH-1 & 2 | This compound 15 mg BID | 12/24 Weeks | Not Statistically Significant | - | >0.05 |

Table 2: Patient-Reported Outcomes (PROs) - this compound 45 mg BID vs. Placebo

| Outcome | Trial | Timepoint | Result |

| Leicester Cough Questionnaire (LCQ) Total Score | COUGH-2 | Week 24 | Statistically significant improvement |

| Cough Severity Visual Analog Scale (VAS) | Phase 2b | Week 12 | Statistically significant improvement with 50 mg dose |

| Cough Severity Diary (CSD) | Phase 2b | Week 12 | Statistically significant improvement with 50 mg dose |

Pharmacokinetic Properties

| Parameter | Value |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1 to 4 hours |

| Terminal Half-Life (t₁/₂) | 6 to 10 hours |

| Bioavailability | Estimated to be ≥78% |

| Apparent Volume of Distribution (Vd/F) | 133.8 L |

| Apparent Clearance (CL/F) | 10.8 L/h |

| Metabolism | Minimally metabolized; ~14% of the dose recovered as metabolites. |

| Primary Excretion Route | Renal |

Safety and Tolerability

The most frequently reported adverse events are taste-related.

Table 3: Incidence of Common Adverse Events (AEs) in COUGH-1 and COUGH-2 (this compound 45 mg BID vs. Placebo)

| Adverse Event | This compound 45 mg BID (%) | Placebo (%) |

| Any Taste-Related AE | 65.4 | 7.0 |

| - Dysgeusia | 16.2 - 21.1 | 3.3 - 8.3 |

| - Ageusia | 4.9 - 6.5 | - |

| - Hypogeusia | 2.6 - 6.1 | - |

| Discontinuation due to AEs | 15 - 20 | 3 - 5 |

| Serious AEs | <4 | <4 |

Experimental Protocols

In Vitro P2X3 Receptor Binding Assay (General Protocol)

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the human P2X3 receptor.

-

Materials:

-

Cell membranes expressing the human P2X3 receptor.

-

A suitable radioligand (e.g., [³H]α,β-methylene ATP).

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Calcium Flux Assay (General Protocol)

This assay measures the functional activity of the P2X3 receptor by detecting changes in intracellular calcium concentration upon agonist stimulation.

-

Objective: To assess the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing the P2X3 receptor.

-

Materials:

-

Cells stably expressing the human P2X3 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

ATP (agonist).

-

This compound at various concentrations.

-

A fluorescence plate reader (e.g., FLIPR or FlexStation).

-

-

Methodology:

-

Cell Plating: Cells are seeded into microplates and allowed to adhere.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active form.

-

Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.

-

Agonist Stimulation: ATP is added to the wells to stimulate the P2X3 receptors.

-

Fluorescence Measurement: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium.

-

Data Analysis: The IC₅₀ value for this compound is determined by measuring the concentration-dependent inhibition of the ATP-induced calcium signal.

-

COUGH-1 and COUGH-2 Clinical Trial Protocol Outline

-

Study Design: Two global, Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials.

-

Participant Population: Adults (≥18 years) with refractory or unexplained chronic cough for at least one year and a cough severity score of ≥40 mm on a 100-mm visual analog scale.

-

Interventions: Participants were randomized (1:1:1) to receive:

-

This compound 45 mg twice daily

-

This compound 15 mg twice daily

-

Placebo twice daily

-

-

Primary Efficacy Endpoint:

-

COUGH-1: Average 24-hour cough frequency at Week 12.

-

COUGH-2: Average 24-hour cough frequency at Week 24.

-

-

Secondary Endpoints: Awake cough frequency and patient-reported outcomes, including the Leicester Cough Questionnaire (LCQ).

-

Study Duration:

-

COUGH-1: 12-week main treatment period followed by a 40-week extension.

-

COUGH-2: 24-week main treatment period followed by a 28-week extension.

-

-

Data Collection for Primary Endpoint: 24-hour ambulatory sound recording to objectively measure cough frequency.

Conclusion

This compound represents a significant advancement in the treatment of refractory and unexplained chronic cough, offering a novel, non-narcotic therapeutic option. Its targeted mechanism as a selective P2X3 receptor antagonist effectively reduces the hypersensitivity of sensory nerves involved in the cough reflex. Clinical data has established its efficacy in reducing cough frequency and improving patient-reported outcomes, with a manageable safety profile characterized primarily by taste-related adverse events. This guide provides a foundational technical overview for professionals engaged in research and development in this therapeutic area.

References

- 1. Efficacy and Tolerability of this compound for Treatment of Refractory or Unexplained Chronic Cough: A Systematic Review and Dose-Response Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merck.com [merck.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of this compound, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Gefapixant on Sensory C Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant is a first-in-class, selective, and non-narcotic antagonist of the P2X3 receptor, an adenosine triphosphate (ATP)-gated ion channel. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, with a specific focus on its interaction with sensory C fibers. P2X3 receptors are predominantly expressed on these nerve fibers, particularly within the vagus nerve innervating the airways.[1][2] Under conditions of inflammation or irritation, ATP is released from airway mucosal cells, activating P2X3 receptors on C fibers.[1][3] This activation is perceived as an urge to cough and initiates the cough reflex.[1] this compound functions by blocking the binding of extracellular ATP to P2X3 receptors, thereby mitigating the activation of sensory C fibers and subsequently reducing cough frequency. This document details the mechanism of action, key experimental data, and methodologies relevant to the study of this compound's effects on sensory C fibers.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors located on sensory C fibers. The binding of ATP to these receptors triggers the opening of a non-selective cation channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the brainstem, culminating in the cough reflex. This compound, through its antagonist activity, prevents this ATP-mediated activation of C fibers.

The signaling pathway initiated by ATP binding to P2X3 receptors on sensory C fibers involves the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers an action potential that propagates along the vagal afferent nerve to the nucleus of the solitary tract in the brainstem, the central processing unit for the cough reflex.

References

Preclinical Profile of Gefapixant: A P2X3 Receptor Antagonist for Cough Hypersensitivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gefapixant (formerly AF-219 and MK-7264) is a first-in-class, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] It represents a novel, non-narcotic approach to the treatment of refractory chronic cough (RCC) and unexplained chronic cough (UCC), conditions characterized by a state of cough hypersensitivity.[3][4] Preclinical research has been instrumental in elucidating the mechanism of action of this compound and establishing the rationale for its clinical development. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of this compound in mitigating cough hypersensitivity, with a focus on its pharmacological properties, efficacy in animal models, and the underlying signaling pathways.

Core Mechanism of Action: Antagonism of P2X3 Receptors

This compound functions as a negative allosteric modulator of P2X3 and P2X2/3 receptors, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function.[5] These receptors are ligand-gated ion channels predominantly expressed on sensory afferent neurons, including the vagal C-fibers and Aδ-fibers that innervate the airways.

Quantitative Pharmacology

In vitro studies using whole-cell patch clamp electrophysiology on cell lines expressing human P2X3 and P2X2/3 receptors have quantified the potency of this compound.

| Receptor Subtype | IC50 (nM) | Reference |

| Human P2X3 | 153 | |

| Human P2X2/3 | 220 | |

| Rat P2X3 | 42.6 ± 2.9 |

These nanomolar potencies indicate a high level of efficacy in inhibiting the activity of these receptors.

Signaling Pathway of Cough Hypersensitivity Mediated by P2X3

The current understanding of the signaling cascade leading to cough hypersensitivity involves the release of adenosine triphosphate (ATP) in the airways in response to inflammation or irritation. This extracellular ATP then acts as a key signaling molecule.

Preclinical Efficacy in Animal Models of Cough

Due to the absence of a cough reflex in mice and rats, the guinea pig is the most commonly used species for studying the antitussive effects of novel compounds.

Citric Acid and ATP-Induced Cough Hypersensitivity Model

Preclinical studies have demonstrated that while ATP alone is not a potent tussive agent, it can sensitize the airways to other stimuli, such as citric acid. This model is designed to mimic the cough hypersensitivity state observed in patients with chronic cough.

Experimental Protocol:

-

Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

-

Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-induced responses.

-

Drug Administration: this compound or vehicle is administered orally at a specified time before the tussive challenge.

-

Tussive Challenge: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of a sub-tussive concentration of citric acid, immediately followed by an aerosol of ATP.

-

Cough Recording: The number of coughs is recorded for a defined period following the challenge, often using a combination of sound and pressure changes within the plethysmograph.

-

Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition.

While specific quantitative data from a dedicated dose-response study of this compound in this model is not publicly available in a consolidated table, studies with related P2X3 antagonists and the general literature support the dose-dependent inhibition of cough in this model.

In Vitro Electrophysiology on Vagal Afferent Neurons

Whole-cell patch clamp electrophysiology on isolated vagal afferent neurons is a key in vitro method to directly assess the effects of compounds on the target neurons involved in the cough reflex.

Experimental Protocol:

-

Neuron Isolation: Nodose ganglia, which contain the cell bodies of vagal afferent neurons, are dissected from guinea pigs or rats.

-

Enzymatic Digestion: The ganglia are treated with a combination of enzymes (e.g., collagenase and dispase) to dissociate the individual neurons.

-

Cell Culture: The isolated neurons are plated on coated coverslips and maintained in a culture medium for a short period to allow for recovery.

-

Electrophysiological Recording:

-

A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the membrane of a single neuron.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The neuron is held at a specific membrane potential (voltage-clamp) or its natural resting potential is monitored (current-clamp).

-

-

Drug Application: ATP is applied to the neuron to activate P2X3 receptors, resulting in an inward current (in voltage-clamp) or depolarization and action potential firing (in current-clamp).

-

This compound Application: this compound is co-applied with ATP or pre-applied to determine its inhibitory effect on the ATP-induced response.

-

Data Analysis: The reduction in the amplitude of the ATP-induced current or the prevention of action potential firing is quantified to determine the potency and efficacy of this compound.

Preclinical Development and Experimental Workflow

The preclinical development of a P2X3 antagonist like this compound for cough hypersensitivity follows a logical progression of experiments designed to establish its mechanism, efficacy, and safety profile before moving into clinical trials.

Conclusion

The preclinical evidence for this compound provides a strong foundation for its clinical use in treating cough hypersensitivity. Through a combination of in vitro pharmacological and electrophysiological studies, its mechanism as a potent and selective antagonist of P2X3 and P2X2/3 receptors was established. Efficacy in relevant animal models of cough hypersensitivity further validated its therapeutic potential. This body of preclinical work has been crucial in guiding the successful clinical development of this compound as a novel treatment for patients suffering from refractory and unexplained chronic cough.

References

- 1. Mechanisms and Rationale for Targeted Therapies in Refractory and Unexplained Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Safety and efficacy of this compound, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of MK‐7264 (this compound) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of P2X3 Receptors in Airway Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of P2X3 purinergic receptors in the pathophysiology of airway inflammation. It consolidates key research findings, presents detailed experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in respiratory research and the development of novel therapeutics targeting airway diseases such as asthma and chronic cough.

Introduction: The Purinergic Signaling Axis in Airway Disease

Extracellular adenosine 5'-triphosphate (ATP) is now recognized as a critical signaling molecule in the respiratory system.[1][2] Released from various cell types, including airway epithelia and immune cells in response to inflammation, injury, or stress, ATP acts as a "danger signal."[3][4] It exerts its effects by activating purinergic receptors, which are broadly classified into P1 (adenosine-sensitive) and P2 (ATP-sensitive) receptors. The P2 receptor family is further divided into metabotropic P2Y receptors and ionotropic P2X receptors.

This guide focuses on the P2X3 receptor, an ATP-gated cation channel predominantly expressed on the peripheral terminals of sensory afferent neurons, including the vagal C-fibers and Aδ-fibers that innervate the airways.[5] Activation of P2X3-containing receptors by ATP is a key event in initiating the cough reflex and contributes to the neuronal hypersensitivity characteristic of chronic cough and other inflammatory airway conditions. Consequently, P2X3 receptors have emerged as a promising therapeutic target for a range of respiratory disorders.

The P2X3 Receptor Signaling Pathway in Airway Inflammation

The activation of P2X3 receptors on airway sensory nerves triggers a cascade of events that culminates in the key symptoms of inflammatory airway disease.

-

ATP Release: Inflammatory stimuli, allergens, or irritants trigger the release of ATP from airway epithelial cells and resident immune cells like mast cells and macrophages into the extracellular space.

-

P2X3 Receptor Activation: ATP binds to and activates P2X3 and heteromeric P2X2/3 receptors on the terminals of vagal afferent C-fibers and Aδ-fibers.

-

Neuronal Depolarization: Activation of these ligand-gated ion channels leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the sensory nerve terminal and the generation of action potentials.

-

Signal Transmission: These action potentials are transmitted along the vagus nerve to the brainstem, where they are processed in the nucleus tractus solitarius, ultimately eliciting the sensation of irritation and the cough reflex.

-

Neurogenic Inflammation: In addition to central transmission, sensory nerve activation can lead to the peripheral release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from collateral nerve endings. This process, known as neurogenic inflammation, can further exacerbate the inflammatory response by causing vasodilation, plasma extravasation, and mast cell degranulation.

Signaling Pathway Diagram

Quantitative Data on P2X3 and ATP in Airway Inflammation

The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the central role of the ATP-P2X3 axis in airway inflammation.

Table 1: P2X3 Receptor Expression in Airway Sensory Neurons

| Model/Condition | Finding | Species | Reference |

| Chronic Airway Eosinophilia (IL-5 transgenic) | 67.2 ± 4.8% of vagal neurons express P2X3 RNA | Mouse | |

| Eosinophil-deficient (PHIL) mice | 59.3 ± 3.3% of vagal neurons express P2X3 RNA | Mouse | |

| Wild-Type (Control) | 51.8 ± 4.4% of vagal neurons express P2X3 RNA | Mouse | |

| House Dust Mite (HDM) induced allergic inflammation | P2X3 RNA expression positively correlated with BAL eosinophils (r² = 0.72, p < 0.05) | Mouse | |

| General Vagal Afferents | 23% of myelinated (CTb+) and 18% of unmyelinated (IB4+) afferents contain P2X3 | Rat |

Table 2: Extracellular ATP Concentrations in Airway Fluid

| Patient Group / Condition | ATP Concentration in BALF (mean ± SEM) | Comparison | Reference |

| Eosinophilic Pneumonia (EP) | 40.0 ± 5.4 µM | Significantly higher than HP and Sarcoidosis | |

| Hypersensitivity Pneumonitis (HP) | 1.0 ± 0.8 µM | - | |

| Sarcoidosis | 6.8 ± 0.9 µM | - | |

| ARDS / Pneumonia | ~100-1000 nM | Significantly higher than healthy controls | |

| Healthy Controls | ~10-100 nM | - |

Table 3: Efficacy of P2X3 Antagonist (Gefapixant) in Chronic Cough

| Dose / Parameter | Result | Patient Population | Reference |

| This compound 30 mg (and higher) | Statistically significant reduction in 24-hour cough frequency vs. placebo (p<0.05) | Chronic Cough | |

| This compound 45 mg twice daily | 17.6% reduction in awake cough frequency vs. placebo | Chronic Cough | |

| This compound 100 mg (single dose) | 42% reduction in median cough frequency vs. placebo | Chronic Cough | |

| This compound 100 mg vs. ATP Challenge | 4.7-fold increase in ATP concentration required to evoke ≥2 coughs (C2) vs. placebo (p≤0.001) | Chronic Cough | |

| This compound 100 mg vs. Capsaicin/Citric Acid Challenge | No significant effect on cough threshold | Chronic Cough |

Key Experimental Protocols

This section provides detailed methodologies for critical experiments used to investigate the function of P2X3 receptors in airway inflammation.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This is a widely used model to mimic the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile saline (0.9% NaCl)

-

Ultrasonic nebulizer and aerosol chamber

Protocol:

-

Sensitization (Days 0 and 14):

-

Prepare a suspension of 50 µg OVA and 1-2 mg Alum in 200 µL of sterile saline per mouse.

-

Administer the 200 µL suspension via intraperitoneal (i.p.) injection on Day 0 and again on Day 14. Control mice receive i.p. injections of saline with Alum.

-

-

Airway Challenge (e.g., Days 21-23):

-

Prepare a 1-2% (w/v) solution of OVA in sterile saline.

-

Place mice in a plexiglass chamber connected to an ultrasonic nebulizer.

-

Expose the mice to the OVA aerosol for 30 minutes daily for 3-5 consecutive days. Control mice are challenged with saline aerosol.

-

-

Endpoint Analysis (24-48 hours after final challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential immune cell counts (especially eosinophils).

-

Histology: Perfuse and fix lungs for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for mucus production.

-

Gene/Protein Expression: Harvest lung tissue or vagal ganglia for analysis of P2X3 expression via qPCR, Western blot, immunohistochemistry, or in situ hybridization.

-

Immunohistochemistry (IHC) for P2X3 in Lung Tissue

This method visualizes the location and distribution of P2X3 receptor protein in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)

-

Primary antibody: Rabbit anti-P2X3

-

Biotinylated secondary antibody (e.g., anti-rabbit IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

Chromogen substrate (e.g., DAB)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol solutions and finally water.

-

Antigen Retrieval: Heat slides in citrate buffer (pH 6.0) using a steamer or water bath (e.g., 95°C for 20-30 minutes) to unmask the antigen.

-

Blocking: Incubate sections with a blocking solution (e.g., 3% H₂O₂ to block endogenous peroxidases, followed by normal serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-P2X3 antibody (diluted in PBS with BSA) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: Apply the ABC reagent and incubate for 30-60 minutes.

-

Visualization: Add the DAB chromogen substrate. The target protein will appear as a brown precipitate. Monitor the color development under a microscope.

-

Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

In Situ Hybridization (ISH) for P2X3 mRNA in Vagal Ganglia

This technique allows for the visualization and quantification of P2X3 gene expression within individual neurons of the vagal ganglia (nodose and jugular). The RNAscope method is a highly specific and sensitive approach.

Materials:

-

Formalin-fixed vagal ganglia

-

RNAscope probe specific for P2X3 mRNA

-

RNAscope Multiplex Fluorescent Reagent Kit

-

Confocal microscope

Protocol:

-

Sample Preparation: Dissect and fix vagal (jugular-nodose) ganglia in 10% neutral buffered formalin. Process for paraffin embedding and sectioning.

-

Pre-treatment: Deparaffinize sections and perform target retrieval and protease digestion according to the RNAscope protocol to unmask the target RNA.

-

Probe Hybridization: Apply the target-specific P2X3 probe and incubate at 40°C. The probe consists of a pair of oligonucleotides that must bind adjacently to the target mRNA for signal amplification to occur.

-

Signal Amplification: Perform a series of amplification steps by hybridizing successive amplifier molecules to the probe pair, creating a "tree-like" structure.

-

Fluorophore Ligation: Attach fluorescently labeled probes to the amplification structure.

-

Imaging and Analysis: Acquire images using a confocal microscope. P2X3 mRNA will appear as fluorescent puncta. Quantify expression by counting dots per cell or measuring the fluorescent area within defined regions of the ganglia using software like ImageJ.

Calcium Imaging of Sensory Neuron Activation

This functional assay measures P2X3 receptor activity by detecting changes in intracellular calcium concentration ([Ca²⁺]i) in cultured sensory neurons upon agonist application.

Materials:

-

Primary culture of dorsal root ganglia (DRG) or nodose ganglia neurons

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

P2X3 agonist (e.g., ATP or α,β-methyleneATP)

-

P2X3 antagonist (e.g., A-317491, this compound)

-

Fluorescence microscopy setup with a fast-switching light source and camera

Protocol:

-

Cell Culture: Isolate and culture sensory neurons from DRG or nodose ganglia on glass coverslips.

-

Dye Loading: Incubate the cultured neurons with the membrane-permeant dye Fura-2 AM. Intracellular esterases will cleave the AM group, trapping the fluorescent indicator inside the cells.

-

Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Baseline Measurement: Excite the Fura-2 loaded cells by alternating between 340 nm and 380 nm wavelengths and record the fluorescence emission at 510 nm. The ratio of emissions (F340/F380) is proportional to the [Ca²⁺]i. Establish a stable baseline reading.

-

Agonist Application: Perfuse the chamber with a solution containing a P2X3 agonist (e.g., ATP). A rapid increase in the F340/F380 ratio indicates an influx of calcium and receptor activation.

-

Antagonist Application: To confirm specificity, pre-incubate the neurons with a P2X3 antagonist before applying the agonist. A blunted or absent calcium response confirms that the effect is mediated by P2X3 receptors.

Visualizing Experimental and Logical Workflows

Experimental Workflow Diagram

Crosstalk between P2X3 and TRPV1 Receptors

P2X3 receptors are often co-expressed with Transient Receptor Potential Vanilloid 1 (TRPV1) channels on sensory neurons. TRPV1 is activated by heat, acid, and capsaicin. There is significant functional crosstalk between these two channels, which can enhance neuronal sensitization. For instance, activation of P2X3 can lead to the phosphorylation and sensitization of TRPV1, lowering its activation threshold and contributing to hyperalgesia and airway hypersensitivity.

Conclusion

The P2X3 receptor is a pivotal component in the translation of inflammatory signals into neuronal activation within the airways. Its specific localization on sensory nerve terminals makes it an attractive and validated target for therapeutic intervention in conditions characterized by neuronal hypersensitivity, such as refractory chronic cough. The experimental models and methodologies detailed in this guide provide a robust framework for further elucidating the nuanced role of P2X3 in airway inflammation and for the preclinical evaluation of novel P2X3-targeting antagonists. A comprehensive understanding of the ATP-P2X3 signaling axis is paramount for the continued development of effective treatments for a range of debilitating respiratory diseases.

References

- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 2. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRP Channels in Airway Sensory Nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reducing Lung ATP Levels and Alleviating Asthmatic Airway Inflammation through Adeno-Associated Viral Vector-Mediated CD39 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qdcxjkg.com [qdcxjkg.com]

Cellular Pathways Modulated by Gefapixant Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefapixant, a first-in-class, non-narcotic, selective P2X3 receptor antagonist, represents a novel therapeutic approach for the treatment of refractory or unexplained chronic cough. Its mechanism of action centers on the modulation of ATP-mediated signaling in sensory neurons, thereby reducing neuronal hyperexcitability and the cough reflex. This guide provides a comprehensive overview of the cellular pathways affected by this compound administration, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction: The Role of P2X3 Receptors in Cough Hypersensitivity

Chronic cough is a prevalent and debilitating condition. In many patients, it is characterized by a state of cough hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically provoke a cough. A key pathway implicated in this phenomenon is the activation of purinergic P2X3 receptors on sensory nerve fibers, predominantly vagal C-fibers, in the airways.[1]

Under conditions of inflammation, irritation, or mechanical stress in the airways, endogenous adenosine triphosphate (ATP) is released from cells.[1] This extracellular ATP acts as a signaling molecule, binding to and activating P2X3 receptors on nearby sensory nerve endings. P2X3 receptors are ligand-gated ion channels, and their activation leads to a cascade of intracellular events that ultimately result in the generation of an action potential and the sensation of an urge to cough.[1] this compound exerts its therapeutic effect by selectively antagonizing these P2X3 receptors, thereby interrupting this signaling cascade.

Core Cellular Pathway: Antagonism of ATP-P2X3 Signaling

The primary cellular pathway modulated by this compound is the ATP-P2X3 signaling axis in sensory neurons. This compound is a reversible, allosteric antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors.[2]

Mechanism of Action

Extracellular ATP, released in response to airway insults, binds to P2X3 receptors on vagal C-fibers. This binding event triggers a conformational change in the receptor, opening a non-selective cation channel. The subsequent influx of cations, primarily Na⁺ and Ca²⁺, leads to depolarization of the neuronal membrane. If this depolarization reaches the threshold potential, it initiates an action potential that propagates along the sensory nerve to the brainstem, where the cough reflex is initiated.

This compound binds to an allosteric site on the P2X3 receptor, distinct from the ATP binding site. This binding stabilizes the receptor in a closed or non-conducting state, preventing channel opening even in the presence of ATP. By inhibiting the initial influx of cations, this compound effectively dampens the excitability of sensory neurons and reduces the likelihood of cough reflex activation.

Signaling Pathway Diagram

Modulation of Downstream Signaling Cascades

Beyond the primary inhibition of ion influx, the blockade of P2X3 receptors by this compound has broader implications for intracellular signaling pathways that contribute to neuronal sensitization and inflammation.

Calcium-Dependent Signaling

The influx of Ca²⁺ through activated P2X3 receptors acts as a second messenger, initiating various downstream signaling cascades. While direct quantitative data on this compound's effect on ATP-induced calcium influx is limited in publicly available literature, studies on similar neuronal systems show that ATP can induce significant increases in intracellular calcium concentration ([Ca²⁺]i). For instance, in rat dorsal root ganglion (DRG) neurons, ATP has been shown to cause [Ca²⁺]i transients. It is therefore expected that this compound would attenuate these ATP-induced calcium signals.

NLRP3 Inflammasome Pathway

Recent evidence suggests a link between purinergic signaling and the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and inflammation. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.

While the role of P2X7 receptors in NLRP3 inflammasome activation is more established, the general mechanism involves ion flux changes, particularly K⁺ efflux, which is a common trigger for inflammasome assembly.[3] Although direct evidence for P2X3-mediated NLRP3 activation is still emerging, it has been proposed that the ion influx initiated by P2X3 activation could contribute to the cellular environment conducive to inflammasome activation. An animal study has suggested that this compound inhibits the NLRP3 inflammasome and cleaved caspase-1. By blocking the initial P2X3-mediated signaling, this compound may indirectly suppress this inflammatory pathway.

Downstream Signaling Pathway Diagram

Quantitative Data on this compound's Modulatory Effects

The following tables summarize key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Receptor Antagonist Potency of this compound

| Receptor Subtype | IC₅₀ (nM) | Experimental System | Reference |

| Human P2X3 | ~30-50 | Recombinant expression systems | |

| Human P2X2/3 | ~100-250 | Recombinant expression systems |

Table 2: Clinical Efficacy of this compound in Reducing Cough Frequency (Phase 3 Trials COUGH-1 & COUGH-2)

| Treatment Group | Change in 24-hour Cough Frequency vs. Placebo (Week 12/24) | p-value |

| This compound 45 mg BID | -18.5% (COUGH-1, Week 12) | 0.041 |

| This compound 45 mg BID | -14.6% (COUGH-2, Week 24) | 0.031 |

| This compound 15 mg BID | Not statistically significant | - |

Table 3: Dose-Response Relationship of this compound on Awake Cough Frequency

| This compound Dose (BID) | Reduction in Awake Cough Frequency vs. Placebo |

| 7.5 mg | -22.0% |

| 20 mg | -22.2% |

| 30 mg | Statistically significant improvement |

| 50 mg | -37.0% |

Table 4: Effect of this compound on Cough-Specific Quality of Life (Leicester Cough Questionnaire - LCQ)

| Treatment Group | Change from Baseline in LCQ Total Score vs. Placebo (Week 12) | p-value |

| This compound 45 mg BID | 0.75 | 0.034 |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology for P2X3 Receptor Activity

This technique is used to measure the ion currents flowing through P2X3 receptors in response to ATP and the inhibitory effect of this compound.

-

Cell Preparation: Human embryonic kidney (HEK293) cells are commonly used for heterologous expression of human P2X3 or P2X2/3 receptors. Cells are cultured under standard conditions and transfected with plasmids encoding the receptor subunits.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

-

Pipette and Solutions: Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution. The extracellular solution typically contains (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 13 D-glucose, 10 HEPES, pH adjusted to 7.3. The intracellular solution may contain (in mM): 145 NaCl, 10 EGTA, 10 HEPES, pH adjusted to 7.3.

-

Recording Procedure: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: ATP (agonist) and this compound (antagonist) are applied to the cell via a rapid solution exchange system. To determine the IC₅₀, increasing concentrations of this compound are pre-applied for a set duration before co-application with a fixed concentration of ATP.

-

Data Analysis: The peak amplitude of the inward current evoked by ATP is measured. The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-evoked current. Dose-response curves are then generated to determine the IC₅₀.

In Vitro Calcium Imaging of Sensory Neurons

This method is used to measure changes in intracellular calcium concentration in response to P2X3 receptor activation and its modulation by this compound.

-

Cell Preparation: Primary cultures of dorsal root ganglion (DRG) neurons are prepared from rodents. These neurons endogenously express P2X3 receptors.

-

Calcium Indicator Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubation in a physiological buffer.

-

Imaging Setup: Cells are imaged using a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

-

Experimental Procedure: A baseline fluorescence is recorded. The cells are then stimulated with ATP in the presence or absence of pre-incubated this compound. Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded over time.

-

Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) is quantified to determine the relative change in intracellular calcium.

In Vivo Assessment of Cough Reflex in Guinea Pigs

Guinea pigs are a commonly used animal model for studying cough as they exhibit a cough reflex similar to humans.

-

Animal Preparation: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber.

-

Cough Induction: Cough is induced by exposing the animals to an aerosolized tussive agent, such as citric acid or capsaicin, delivered via a nebulizer.

-

Drug Administration: this compound or vehicle is administered orally or via another appropriate route at a specified time before the tussive challenge.

-

Cough Detection and Quantification: Cough events are detected using a combination of a microphone to record cough sounds and a pressure transducer to measure changes in chamber pressure associated with the explosive expiration of a cough. The number of coughs over a defined period is counted.

-

Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group to determine the antitussive efficacy.

Experimental Workflow Diagram

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action of MK-7264 (this compound) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of NLRP3 Inflammasome Activation | springermedicine.com [springermedicine.com]

Methodological & Application

Application Notes and Protocols for Determining Gefapixant's IC50 on P2X3 Receptors

Introduction

Gefapixant (formerly known as AF-219 and MK-7264) is a first-in-class, orally active, and selective P2X3 receptor antagonist.[1][2][3] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons, including airway C-fibers.[4][5] The release of extracellular ATP in response to inflammation or tissue stress activates these receptors, leading to the initiation of a cough reflex. This compound functions as a reversible, non-competitive, allosteric antagonist that preferentially binds to the closed state of P2X3 and P2X2/3 receptors, thereby inhibiting their activation.

The determination of the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This document provides detailed protocols for two common in-vitro assays used to determine the IC50 value of this compound against P2X3 receptors: whole-cell patch-clamp electrophysiology and intracellular calcium flux assays.

Quantitative Data Summary: this compound IC50

The following table summarizes the reported IC50 values for this compound against homomeric P2X3 and heteromeric P2X2/3 receptors.

| Receptor Subtype | Reported IC50 (nM) | Assay Method | Cell Line | Source |

| Human P2X3 | 153 ± 59 | Whole-cell patch clamp | 1321N1 | |

| Human P2X2/3 | 220 ± 47 | Whole-cell patch clamp | 1321N1 | |

| Human P2X3 | ~30 - 250 | Not specified (Cell-free) | Recombinant | |

| Human P2X2/3 | Not specified | Not specified (Cell-free) | Recombinant | |

| P2X3 | 42.6 ± 2.9 | Not specified | Not specified |

P2X3 Receptor Signaling and Antagonism by this compound

Extracellular ATP, released from stressed or damaged cells, binds to and activates P2X3 receptors on sensory neurons. This binding opens the non-selective cation channel, leading to an influx of ions like Na⁺ and Ca²⁺, which depolarizes the cell membrane and initiates a nerve impulse. This compound binds to an allosteric site on the receptor, distinct from the ATP binding site, which stabilizes the closed conformation of the channel and prevents its opening, even in the presence of ATP.

Caption: P2X3 receptor activation by ATP and allosteric inhibition by this compound.

Application Note 1: Electrophysiology Assay for IC50 Determination

Principle

Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying ion channels. It allows for the direct measurement of ion currents flowing through P2X3 receptors in response to an agonist (e.g., ATP). By applying increasing concentrations of this compound, the inhibitory effect on the ATP-evoked current can be quantified to determine the IC50 value.

Caption: Experimental workflow for IC50 determination using patch-clamp.

Detailed Protocol

-

Cell Preparation:

-

Culture a suitable host cell line (e.g., 1321N1 astrocytoma or HEK293 cells) stably or transiently transfected with the human P2X3 receptor subunit cDNA.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Na₂. Adjust pH to 7.2 with KOH.

-

Agonist Stock: Prepare a high-concentration stock solution of ATP (e.g., 10 mM) in the external solution.

-

Antagonist (this compound) Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Serially dilute in the external solution to achieve the final desired test concentrations. The final DMSO concentration should be kept constant and low (<0.1%) across all conditions.

-

-

Whole-Cell Recording:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.

-

Establish a stable baseline current.

-

Apply a saturating concentration of ATP (e.g., 10 µM) for 2-5 seconds to elicit a maximal control current (I_control).

-

Wash out the ATP with the external solution until the current returns to baseline.

-

Perfuse the cell with a specific concentration of this compound for 2-5 minutes.

-

While still in the presence of this compound, co-apply the same saturating concentration of ATP to elicit the inhibited current (I_inhibited).

-

Repeat this procedure for a range of this compound concentrations (e.g., 1 nM to 10 µM) on different cells.

-

-

Data Analysis:

-

Measure the peak amplitude of the ATP-evoked current in the absence and presence of each this compound concentration.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_inhibited / I_control)) * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

-

Application Note 2: Calcium Flux Assay for IC50 Determination

Principle

P2X3 receptors are permeable to calcium ions. Activation of these receptors leads to an influx of extracellular Ca²⁺, increasing its intracellular concentration. This change can be measured using fluorescent calcium indicator dyes. An antagonist like this compound will block this Ca²⁺ influx in a dose-dependent manner, which can be quantified using a fluorescence plate reader.

Caption: Experimental workflow for IC50 determination using a calcium flux assay.

Detailed Protocol

-

Cell Preparation:

-

Seed P2X3-expressing cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage.

-

Aspirate the culture medium from the wells and add the dye loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells 2-3 times with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Leave a final volume of buffer in the wells.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in the assay buffer. Add these dilutions to the appropriate wells. Include "vehicle control" (buffer with DMSO) and "no agonist" control wells.

-

Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Place the microplate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

Configure the instrument to automatically inject a solution of ATP (at a concentration that gives a maximal or near-maximal response, e.g., EC80) into each well.

-

Continue to record the fluorescence signal for 1-3 minutes post-injection to capture the peak response.

-

-

Data Analysis:

-

The fluorescence response is typically calculated as the maximum peak fluorescence minus the baseline fluorescence for each well.

-

Normalize the data:

-

The average response of the "vehicle control" wells represents 0% inhibition.

-

The average response of the "no agonist" control wells represents 100% inhibition.

-

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

References

- 1. P2X3-selective mechanism of this compound, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Action of MK-7264 (this compound) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Designing Clinical Trials of P2X3 Antagonists

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting clinical trials for P2X3 receptor antagonists, such as Gefapixant, for the treatment of refractory chronic cough (RCC) and unexplained chronic cough (UCC). P2X3 receptors, which are ATP-gated ion channels, are key modulators in the activation of sensory neurons central to the cough reflex.[1] Antagonizing these receptors presents a promising therapeutic strategy for patients suffering from chronic cough.[1][2] this compound is a first-in-class, non-narcotic, selective antagonist of the P2X3 receptor that has undergone extensive clinical evaluation.[1]

Mechanism of Action and Signaling Pathway

Extracellular ATP acts as a significant signaling molecule that activates purinergic receptors, modulating cell communication and acting as a neurotransmitter.[3] Specifically, ATP-mediated signals are transduced by P2X3 receptors, which are predominantly expressed by peripheral sensory neurons. The activation of these receptors leads to neuron depolarization and the initiation of signals that are transmitted to the brain and perceived as the urge to cough. P2X3 receptors are found on vagal afferent C-fibers in the airways, and their antagonism is not expected to compromise airway protection from aspiration but rather to address the pathology of chronic cough.

Clinical Trial Design Protocol: Phase 3

This protocol is based on the successful design of the COUGH-1 and COUGH-2 Phase 3 trials for this compound.

1. Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of a P2X3 Antagonist in Participants with Refractory or Unexplained Chronic Cough.

2. Study Objectives:

-

Primary Objective: To evaluate the effect of the P2X3 antagonist compared with placebo on the 24-hour cough frequency.

-

Secondary Objectives:

-

To assess the effect on awake cough frequency.

-

To evaluate the impact on patient-reported outcomes (PROs), including cough severity and quality of life.

-

To assess the safety and tolerability of the P2X3 antagonist.

-

3. Study Population:

-

Inclusion Criteria:

-

Adults aged 18 years and older.

-

Diagnosis of refractory or unexplained chronic cough with a duration of at least one year.

-

Cough Severity Visual Analogue Scale (VAS) score of 40 mm or higher at screening and baseline.

-

-

Exclusion Criteria:

-

Current smokers or those who have smoked within the last year.

-

History of respiratory conditions that could be the primary cause of the cough (e.g., uncontrolled asthma, COPD exacerbation).

-

Use of medications that could interfere with the assessment of cough (e.g., ACE inhibitors).

-

4. Study Design and Treatment:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

-

Randomization: Participants are randomized in a 1:1:1 ratio to one of three treatment arms.

-

Treatment Arms:

-

Placebo, administered orally twice daily.

-

P2X3 Antagonist - Low Dose (e.g., this compound 15 mg), administered orally twice daily.

-

P2X3 Antagonist - High Dose (e.g., this compound 45 mg), administered orally twice daily.

-

-

Duration: A 12-week or 24-week primary efficacy period, followed by a long-term extension period (e.g., up to 52 weeks) to assess durability of effect and long-term safety.

5. Efficacy and Safety Endpoints:

| Endpoint Category | Endpoint | Method of Assessment |

| Primary Efficacy | Average 24-hour cough frequency | Ambulatory cough monitor (e.g., VitaloJAK) |

| Secondary Efficacy | Average awake cough frequency | Ambulatory cough monitor |

| Cough Severity | Visual Analogue Scale (VAS) | |

| Cough-specific Quality of Life | Leicester Cough Questionnaire (LCQ) | |

| Cough Severity Diary (CSD) | Daily patient-reported diary | |

| Patient Global Impression of Change (PGIC) | Patient-rated scale of improvement | |

| Safety | Incidence of Adverse Events (AEs) | Monitored and recorded at each study visit |

| Incidence of Serious Adverse Events (SAEs) | Monitored and recorded at each study visit | |

| Taste-related Adverse Events | Specifically monitored due to the mechanism of action |

Experimental Protocols

Protocol 1: Objective Cough Frequency Monitoring

Objective: To objectively measure 24-hour and awake cough frequency.

Equipment: A validated ambulatory cough monitor such as the VitaloJAK. This is a wearable, portable recorder that captures audio for up to 24 hours.

Procedure:

-

At the baseline visit and subsequent efficacy assessment visits, the participant is fitted with the cough monitor.

-

The device is worn for a continuous 24-hour period while the participant engages in their normal daily activities.

-

The audio recordings are digitally processed and compressed.

-

Trained analysts evaluate the audio files to identify and count coughs.

-

The total number of coughs over the 24-hour period is recorded. Awake cough frequency is determined by excluding the periods when the participant is asleep (identified from a patient diary).

Data Analysis:

-

Cough frequency data often exhibit skewness and overdispersion.

-

Statistical analysis is typically performed on log-transformed data using a linear mixed-effects model (LMM) or on untransformed data using a negative binomial generalized linear mixed-effects model (GLMM).

Protocol 2: Subjective Assessment of Cough

Objective: To assess the participant's perception of their cough severity and its impact on their quality of life.

Instruments:

-

Visual Analogue Scale (VAS): A 100 mm line where the participant marks their perceived cough severity, from "no cough" to "worst possible cough".

-

Leicester Cough Questionnaire (LCQ): A 19-item questionnaire divided into physical, psychological, and social domains. Each item is rated on a 7-point Likert scale.

-

Cough Severity Diary (CSD): A daily diary where participants rate various aspects of their cough, such as frequency, intensity, and disruption.

Procedure:

-

Participants are trained on how to complete the VAS, LCQ, and CSD at the baseline visit.

-

The VAS and LCQ are completed at baseline and at specified follow-up visits.

-

The CSD is completed by the participant on a daily basis throughout the study period.

Data Analysis:

-

Changes from baseline in the scores for each instrument are calculated for each treatment group.

-

Statistical comparisons between the active treatment groups and the placebo group are performed using appropriate statistical models (e.g., ANCOVA).

Data Presentation: Summary of Clinical Trial Results

The following tables summarize key efficacy and safety data from clinical trials of P2X3 antagonists.

Table 1: Efficacy of this compound in Phase 3 Trials (COUGH-1 & COUGH-2)

| Endpoint | This compound 45 mg BID | Placebo | Placebo-Adjusted Reduction |

| 24-hour Cough Frequency (COUGH-1 at 12 weeks) | Significant reduction | - | 18.5% (p=0.041) |

| 24-hour Cough Frequency (COUGH-2 at 24 weeks) | Significant reduction | - | 14.6% (p=0.031) |

Note: The 15 mg twice-daily dose of this compound did not demonstrate a significant reduction in cough frequency compared to placebo in the Phase 3 trials.

Table 2: Efficacy of P2X3 Antagonists in Phase 2 Trials

| Drug | Dose | Duration | Endpoint | Placebo-Adjusted Reduction | p-value | Reference |

| This compound (AF-219) | 600 mg BID | 2 weeks | Daytime Cough Frequency | 75% | 0.0003 | |

| This compound | 50 mg BID | 12 weeks | Awake Cough Frequency | 37% | 0.003 | |

| BAY 1902607 | 250 mg BID | 4 days | 24-hour Cough Frequency | 37% | <0.001 | |

| Sivopixant | 150 mg OD | 2 weeks | 24-hour Cough Frequency | 30.9% | 0.0386 |

Table 3: Incidence of Taste-Related Adverse Events

| Drug | Dose | Incidence in Active Group | Incidence in Placebo Group | Reference |

| This compound (AF-219) | 600 mg BID | 100% | Not reported | |

| This compound | 50 mg BID | 48% | 5% | |

| BAY 1902607 | 250 mg BID | 57% | 12% | |

| Sivopixant | 150 mg OD | 6.5% | 3.2% |

The design of clinical trials for P2X3 antagonists requires a robust methodology that incorporates both objective and subjective measures of cough. The protocols and data presented here, largely based on the development of this compound, provide a framework for future studies in this promising therapeutic area. A key consideration in the development of P2X3 antagonists is the management of taste-related adverse events, which appear to be a class effect. Future research may focus on developing more selective antagonists to minimize this side effect while maintaining efficacy.

References

Application Notes and Protocols for Preclinical Efficacy Assessment of Gefapixant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the preclinical efficacy of Gefapixant, a selective P2X3 and P2X2/3 receptor antagonist. The following sections outline the methodologies for key in vitro and in vivo experiments, present quantitative data in a structured format, and include visualizations of critical pathways and workflows.

Introduction

This compound is an orally active, selective, and reversible allosteric antagonist of P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels located on sensory C-fibers in the airways.[3] Under inflammatory conditions or in response to irritants, ATP is released and binds to these receptors, triggering the cough reflex.[3] this compound works by inhibiting this ATP-mediated signaling, thereby reducing cough frequency.[3] The preclinical evaluation of this compound's efficacy is crucial for its development and involves a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tussive effects.

Data Presentation

In Vitro Efficacy of this compound

| Receptor | Assay Type | Cell Line | Agonist | This compound IC50 (nM) | Reference |

| Human P2X3 | Whole-Cell Patch Clamp | 1321N1 | α,β-methylene ATP (α,β-meATP) | 103 | |

| Human P2X2/3 | Whole-Cell Patch Clamp | 1321N1 | α,β-methylene ATP (α,β-meATP) | 30 |

In Vivo Efficacy of this compound in Cough Models

| Animal Model | Tussive Agent | This compound Dose (mg/kg, p.o.) | Reduction in Cough Frequency (%) | Increase in Cough Latency | Reference |

| Guinea Pig | Citric Acid (0.4 M) | 30 | Significant | Significant | |

| Guinea Pig | Citric Acid (0.4 M) | 100 | Significant | Significant | |

| Rat (Inflammatory sensitisation) | - | 20 | N/A (Pain Model) | N/A (Pain Model) | |

| Rat (Osteoarthritic sensitisation) | - | 60 | N/A (Pain Model) | N/A (Pain Model) |

Experimental Protocols

In Vitro Protocol: Whole-Cell Patch Clamp Assay for P2X3/P2X2/3 Receptor Antagonism

This protocol details the assessment of this compound's inhibitory activity on human P2X3 and P2X2/3 receptors expressed in a stable cell line using the whole-cell patch clamp technique.

Materials:

-

1321N1 cells stably expressing human P2X3 or P2X2/3 receptors

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal (pipette) solution (in mM): 145 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.2)

-

Agonist: α,β-methylene ATP (α,β-meATP)

-

Test compound: this compound

-

Patch clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establishing a Whole-Cell Patch:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Recording P2X Receptor Currents:

-

Clamp the cell membrane potential at -60 mV.

-

Apply the agonist (e.g., 1 µM α,β-meATP for a duration sufficient to elicit a maximal current response, typically a few seconds) to establish a baseline receptor activation.

-

Wash out the agonist with the external solution until the current returns to baseline.

-

-

Antagonist Application:

-

Pre-incubate the cell with varying concentrations of this compound for a defined period (e.g., 2-5 minutes) before co-application with the agonist.

-

Apply the agonist in the continued presence of this compound and record the inhibited current.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

-

In Vivo Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

This protocol describes a standard method for evaluating the anti-tussive effect of this compound in a conscious guinea pig model of induced cough.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Whole-body plethysmography chamber

-

Ultrasonic nebulizer

-

Citric acid solution (0.4 M in saline)

-

This compound formulation for oral administration

-

Vehicle control

-

Audio and/or video recording equipment

Procedure:

-

Animal Acclimation: Acclimate the guinea pigs to the plethysmography chambers for a period of at least 30 minutes for several days before the experiment to minimize stress-induced artifacts.

-

Baseline Cough Response:

-

Place a conscious, unrestrained guinea pig in the plethysmography chamber.

-

Expose the animal to nebulized citric acid (0.4 M) for a fixed duration (e.g., 5-10 minutes). The nebulizer should generate particles in the respirable range (1-5 µm).

-